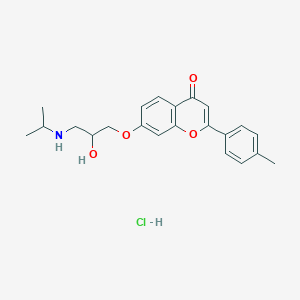
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride, commonly known as Fisetin, is a flavonoid compound that is found in various fruits and vegetables. Fisetin has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mechanism of Action
Fisetin works by inhibiting various pathways involved in cancer growth and progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Fisetin has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, Fisetin has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Fisetin has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and spread of cancer cells, reduce inflammation and oxidative stress, and improve cognitive function and memory. Fisetin has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Fisetin in lab experiments is its availability. Fisetin can be synthesized or extracted from natural sources, making it readily available for research purposes. Additionally, Fisetin has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have adverse effects. One limitation of using Fisetin in lab experiments is its stability. Fisetin is prone to degradation, which may affect its potency and efficacy in experiments.
Future Directions
There are several future directions for research on Fisetin. One area of interest is the potential use of Fisetin in combination with other compounds for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of Fisetin for various health conditions. Finally, more research is needed to explore the potential neuroprotective effects of Fisetin and its potential use in the prevention or treatment of neurodegenerative diseases.
Conclusion:
Fisetin is a flavonoid compound that has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Fisetin can be synthesized or extracted from natural sources and has been shown to have low toxicity. While there is still much to learn about Fisetin, it has the potential to be a valuable compound for the prevention and treatment of various health conditions.
Synthesis Methods
Fisetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to produce the compound. Extraction from natural sources involves the isolation of Fisetin from fruits and vegetables, such as strawberries, apples, and onions.
Scientific Research Applications
Fisetin has been studied for its potential health benefits, particularly in the areas of cancer prevention and treatment. Research has shown that Fisetin has anti-cancer properties, which may help to inhibit the growth and spread of cancer cells. Fisetin has also been studied for its potential to improve cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.
properties
CAS RN |
106287-81-4 |
|---|---|
Molecular Formula |
C22H26ClNO4 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-(4-methylphenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H25NO4.ClH/c1-14(2)23-12-17(24)13-26-18-8-9-19-20(25)11-21(27-22(19)10-18)16-6-4-15(3)5-7-16;/h4-11,14,17,23-24H,12-13H2,1-3H3;1H |
InChI Key |
SYJFBYMNIYYHAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
synonyms |
4'-methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone methylflavonolamine SIPI 549 SIPI-549 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



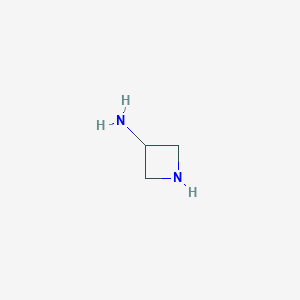

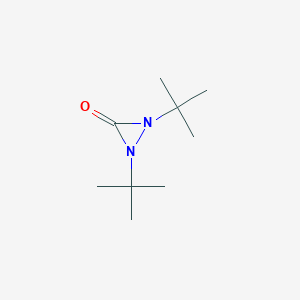


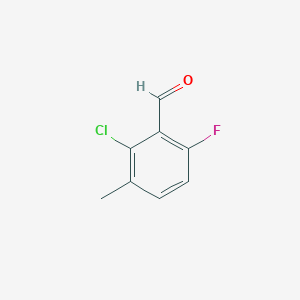
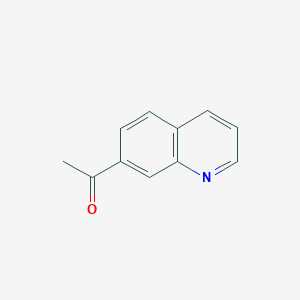
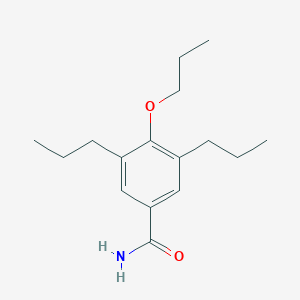

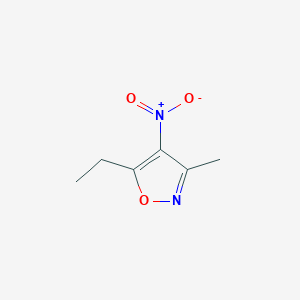
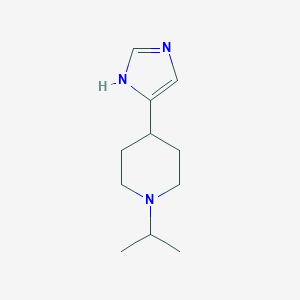


![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)